2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide, commonly known as EAI045, is a fourth-generation, allosteric tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR) [, ]. It is classified as a mutant-selective inhibitor, exhibiting high potency against EGFR mutants such as L858R/T790M and L858R/T790M/C797S [, , ]. EAI045 represents a significant advancement in cancer research, specifically for non-small cell lung cancers (NSCLC) that develop resistance to existing EGFR TKIs [, , ]. Unlike previous generations of EGFR inhibitors, which primarily target the ATP-binding site, EAI045 binds to an allosteric site on EGFR [, ]. This unique mechanism of action allows it to overcome resistance mechanisms, including the T790M and C797S mutations, which are common causes of acquired resistance to other EGFR TKIs [, , ].
The synthesis of EAI045 involves several complex steps, primarily focusing on creating precursors for radiolabeling. For instance, carbon-11 labeled EAI045 was synthesized using [^11C]CO in a palladium-catalyzed reaction that yielded a radiochemical purity exceeding 97% and a molar activity of approximately 26 GBq/µmol . Tritium-labeled EAI045 was produced via tritium-halogen exchange, achieving a radiochemical yield of 0.2% and a purity of 98% . The synthesis emphasizes the challenges associated with low solubility and the need for precise control over reaction conditions to ensure high yields and purity.
EAI045's molecular structure is characterized by its tri-blade configuration, which is essential for its binding affinity to the allosteric site of the epidermal growth factor receptor. The compound's structure allows it to engage in critical interactions with key residues in the receptor's active site, such as hydrogen bonding with lysine 745 and interactions with aspartate 855 in the DFG motif . Structural studies have revealed that EAI045 binds more tightly to mutant forms of the receptor compared to its predecessor, EAI001, due to enhanced interactions with specific amino acids within the allosteric pocket .
EAI045 undergoes specific chemical reactions primarily related to its binding interactions within the epidermal growth factor receptor. These reactions include non-ATP-competitive binding to the T790M mutant form of the receptor, which alters its conformation and leads to inhibition of downstream signaling pathways associated with cell proliferation and survival . The compound's ability to bind in an allosteric manner allows it to circumvent common resistance mechanisms associated with ATP-binding site inhibitors.
EAI045 holds significant promise in scientific research and clinical applications, particularly in oncology. Its primary application is as a targeted therapy for non-small cell lung cancer harboring T790M mutations in the epidermal growth factor receptor. By overcoming resistance mechanisms associated with traditional tyrosine kinase inhibitors, EAI045 represents a potential advancement in personalized cancer therapy strategies. Ongoing studies aim to assess its efficacy in combination with other agents for enhanced treatment outcomes against various forms of resistant tumors .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3